![molecular formula C19H17N3O2S2 B3623535 2-methoxy-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3623535.png)
2-methoxy-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
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Overview
Description
2-methoxy-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a methoxy group, a thiazole ring, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenyl isothiocyanate with 2-aminothiazole under controlled conditions.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using methanol and a suitable catalyst.
Formation of the Benzamide Core: The benzamide core is formed by reacting the intermediate compound with 2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-methoxy-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring and carbamothioyl group play crucial roles in this interaction, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-methylphenyl)benzamide
- 4-methoxy-N-(4-methylphenyl)benzamide
- 2-methoxy-N-(4-methylphenyl)-4-(methylthio)benzamide
Uniqueness
2-methoxy-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is unique due to the presence of the thiazole ring and carbamothioyl group, which are not commonly found in similar compounds
Properties
IUPAC Name |
2-methoxy-N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-12-7-9-13(10-8-12)15-11-26-19(20-15)22-18(25)21-17(23)14-5-3-4-6-16(14)24-2/h3-11H,1-2H3,(H2,20,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIXPSPHOKZACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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